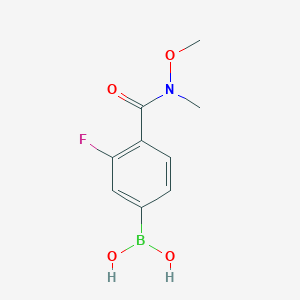

(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Descripción

(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid (molecular formula: C₉H₁₂BNO₄, average mass: 209.01) is a boronic acid derivative featuring a fluorine atom at the 3-position and a methoxy(methyl)carbamoyl group at the 4-position of the phenyl ring . Its monoisotopic mass is 209.085938, and its ChemSpider ID is 2907273 . The compound’s structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carbamoyl) groups, making it relevant for applications in medicinal chemistry, such as enzyme inhibition or Suzuki-Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

[3-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQWMXDTOWMILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N(C)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660191 | |

| Record name | {3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-59-3 | |

| Record name | B-[3-Fluoro-4-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The fluoro and methoxy(methyl)carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Boronate esters or boronic anhydrides.

Reduction: Boranes or borohydrides.

Substitution: Substituted phenylboronic acids with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Organic Synthesis

- This compound is primarily used as a reagent in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction is fundamental in constructing complex organic molecules, thereby facilitating the synthesis of pharmaceuticals and advanced materials .

1.2 Catalysis

- It serves as a catalyst or reagent in various chemical transformations, including the formation of boronate esters and boronic anhydrides through oxidation and substitution reactions. These transformations are vital for developing new compounds with desired properties .

Pharmaceutical Development

2.1 Drug Discovery

- (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid is explored as a potential pharmacophore in drug design, particularly for developing anti-cancer agents. Its ability to interact with biological targets such as enzymes makes it a promising candidate for creating enzyme inhibitors .

2.2 Enzyme Inhibition

- The compound can inhibit specific enzymes, including serine proteases, by forming reversible covalent bonds with their active sites. This property is essential for studying enzyme mechanisms and developing therapeutic agents targeting various diseases, including cancer.

Material Science

3.1 Advanced Materials

- In material science, this boronic acid derivative is utilized to synthesize functionalized polymers and materials with tailored electronic and optical properties. Its unique reactivity allows for the development of materials suitable for electronics and coatings .

Bioconjugation and Diagnostics

4.1 Targeted Drug Delivery

- The boronic acid functionality enables stable interactions with diols, making it useful in bioconjugation processes aimed at developing targeted drug delivery systems and diagnostic tools. This application is particularly relevant in creating more effective therapies with reduced side effects .

Case Studies

Case Study 1: Drug Development

Research has demonstrated that (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid can be utilized in synthesizing novel enzyme inhibitors that target pathways involved in cancer cell proliferation. The compound's ability to form reversible covalent bonds with serine residues enhances its potential as a therapeutic agent.

Case Study 2: Material Science Innovations

Recent studies have shown that this compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity and stability under varying environmental conditions. Such advancements are paving the way for new applications in electronic devices.

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis supported by experimental

Table 1: Structural and Functional Comparison

Key Observations

A. Electronic Effects

- Fluorine Position: The 3-fluoro substituent in the target compound enhances electron-withdrawing effects, stabilizing the boronic acid via resonance and inductive effects.

- Carbamoyl vs. Methoxymethyl : The methoxy(methyl)carbamoyl group in the target compound provides hydrogen-bonding sites, critical for enzyme interactions. Analogs with methoxymethyl groups (e.g., ) lack this capability, reducing bioactivity .

Stability and Reactivity

- Protodeboronation Resistance: The 3-fluoro group in the target compound reduces protodeboronation risk compared to non-fluorinated analogs .

- Solubility : Polar carbamoyl groups enhance aqueous solubility, whereas analogs with aromatic substituents (e.g., ) are more lipophilic .

Actividad Biológica

(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid, also known by its CAS number 849833-86-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of organoboron compounds that are increasingly being studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and in targeted drug delivery systems.

- Molecular Formula : C₈H₉BFNO

- Molecular Weight : 168.97 g/mol

- Structure : The compound features a fluorine atom and a methoxy(methyl)carbamoyl group attached to a phenyl ring, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzymatic activity. This property is particularly useful in the development of inhibitors for proteases and other enzymes involved in disease processes.

Biological Activity Overview

-

Enzyme Inhibition :

- Studies have shown that boronic acids can act as effective inhibitors of serine proteases. The presence of the boron atom allows for the formation of a stable tetrahedral intermediate with the enzyme's active site, effectively blocking substrate access.

-

Anticancer Properties :

- Research indicates that compounds similar to (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the inhibition of key survival pathways.

-

Antimicrobial Activity :

- Some studies suggest that this compound may possess antimicrobial properties, potentially through interference with bacterial enzyme systems essential for cell wall synthesis or metabolism.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study conducted by researchers at the University Medical Center, (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid was tested against a panel of serine proteases. The results demonstrated a significant reduction in enzymatic activity, highlighting its potential as a therapeutic agent for diseases characterized by excessive protease activity.

Case Study 2: Anticancer Activity

A recent publication explored the effects of various boronic acids on breast cancer cell lines. The study found that (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers apoptotic pathways via mitochondrial dysfunction.

Case Study 3: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of boronic acids, including (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid. The compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Q & A

Q. What are the optimized synthetic routes for (3-fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a pre-functionalized phenylboronic acid precursor with methoxy(methyl)carbamoyl groups. Key steps include:

- Anhydrous Conditions : Use of anhydrous solvents like DMA under inert gas (N₂) to prevent boronic acid degradation .

- Temperature Control : Reactions often proceed at 55°C for 48–72 hours to ensure complete coupling .

- Purification : Preparative HPLC or recrystallization is critical for isolating the product, as seen in analogous boronic acid syntheses (e.g., 21% yield via HPLC in ).

- Catalyst-Free Approaches : Recent methods avoid transition metals, relying on photoredox conditions for aryl coupling (e.g., visible-light-mediated deamination in ).

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and boronic acid integrity. For example, ¹H NMR peaks at δ 9.17 (t, J=6.0 Hz) and δ 4.83 (s) confirm carbamoyl and boronic acid protons in related structures .

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]⁺ observed at m/z 491.17) validates molecular weight and isotopic patterns .

- HPLC-PDA/ELSD : Purity assessment via reverse-phase HPLC with photodiode array detection, as used for boronic acid impurities in (LOD <1 ppm).

Q. How does the compound’s stability vary under different pH, solvent, and temperature conditions?

Methodological Answer:

- pH Sensitivity : Boronic acids form esters in basic conditions (e.g., with diols) but hydrolyze in acidic media. Stability testing in buffers (pH 2–12) is recommended .

- Solvent Effects : Aqueous solubility is limited; use polar aprotic solvents (DMF, DMSO) for storage. Avoid alcohols to prevent transesterification .

- Thermal Stability : Melting points (243–248°C for analogous boronic acids in ) suggest moderate thermal resilience, but prolonged heating above 60°C may degrade the carbamoyl group .

Advanced Research Questions

Q. How can this boronic acid be applied in the structure-based design of enzyme inhibitors?

Methodological Answer:

- Targeting Active Sites : The fluorophenyl-carbamoyl moiety mimics transition states in hydrolases (e.g., Autotaxin inhibition in ). Docking studies using X-ray crystallography data guide substituent placement.

- Boron-Mediated Interactions : The boronic acid group forms reversible covalent bonds with catalytic serine or threonine residues (e.g., proteasome inhibitors). Activity assays (IC₅₀) validate inhibition .

- Prodrug Design : Conjugation with nucleophilic tags (e.g., benzyl boronate for nuclear localization in ) enhances cellular uptake and specificity.

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluoro and carbamoyl groups reduce boronic acid nucleophilicity, potentially slowing transmetallation. Kinetic studies (e.g., rate vs. substituent Hammett parameters) clarify reactivity .

- Steric Hindrance : Ortho-substituents (e.g., methoxy(methyl)carbamoyl) may impede Pd coordination. Computational modeling (DFT) predicts steric maps to optimize ligand design .

- Base Sensitivity : Strong bases (e.g., K₂CO₃) are required for activation, but excess base may hydrolyze the carbamoyl group. Reaction monitoring via TLC or in situ IR is advised .

Q. How can researchers resolve contradictions in reactivity data during catalytic applications?

Methodological Answer:

- Control Experiments : Compare reactivity with structurally simpler analogs (e.g., unsubstituted phenylboronic acids) to isolate electronic/steric effects .

- Impurity Profiling : Use LC-MS/MS (as in ) to detect trace byproducts (e.g., deboronated intermediates) that may skew kinetic data.

- Cross-Validation : Reproduce reactions under inert (glovebox) vs. ambient conditions to assess oxygen/moisture sensitivity .

Q. What advanced strategies mitigate challenges in quantifying trace impurities of this compound?

Methodological Answer:

- LC-MS/MS with Isotopic Labeling : Spike synthetic batches with deuterated internal standards (e.g., d₄-boronic acid) for precise quantification at sub-ppm levels .

- Derivatization : Enhance detection sensitivity by converting boronic acids to fluorescent esters (e.g., with alizarin red S) .

- Validation Protocols : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness (varied column temperatures/flow rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.